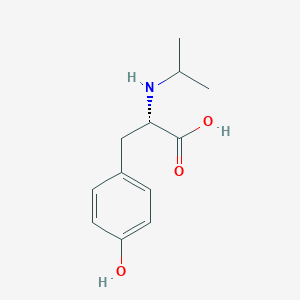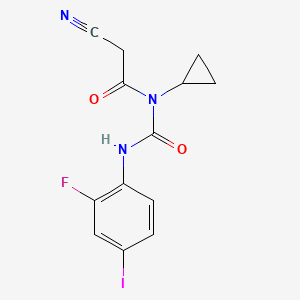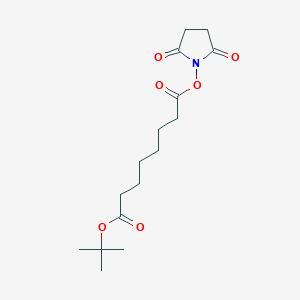
2-((6-Bromopyridin-2-yl)oxy)acetonitrile
Descripción general
Descripción
“2-((6-Bromopyridin-2-yl)oxy)acetonitrile” is an organic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is typically used in scientific research, particularly in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “2-((6-Bromopyridin-2-yl)oxy)acetonitrile” can be represented by the SMILES notation: C1=CC(=NC(=C1)Br)OCC#N . This indicates that the compound contains a bromopyridinyl group attached to an acetonitrile group via an oxygen atom .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Cyclization
One study discusses the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids in acetonitrile under carbon monoxide pressure, using a palladium catalyst. This process produces 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the compound's role in synthesizing complex chemical structures (Cho & Kim, 2008).
Synthesis and Characterization of Pyridinium Compounds
Another research involves the preparation of 2-aminopyridinium tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) from acetonitrile solutions, indicating the compound's utility in forming complex metal-organic frameworks (Luque et al., 1997).
Photochemistry of Bromonaphthols
A study on the photochemistry of 6-bromo-2-naphthols in acetonitrile highlights the compound's relevance in the field of photochemistry and the formation of electrophilic carbene intermediates (Pretali et al., 2009).
Crystal Structure Analysis
Research on the crystal structure of fluroxypyr, a pyridine herbicide, provides insights into how such compounds can be analyzed for their molecular and crystal structures (Park et al., 2016).
Antibacterial Activity of Pyridine Derivatives
A study on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, derived from bromopyridine, underscores the compound's potential in creating antimicrobial agents (Bogdanowicz et al., 2013).
Propiedades
IUPAC Name |
2-(6-bromopyridin-2-yl)oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCKYRXPOEAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733457 | |
| Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Bromopyridin-2-yl)oxy)acetonitrile | |
CAS RN |
545426-95-7 | |
| Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1398086.png)

![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)










